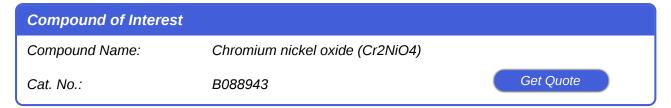


Optical Properties of Cr2NiO4 Thin Films: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nickel oxide (Cr2NiO4), a member of the spinel family of compounds, is attracting growing interest for its potential applications in various technological fields, including catalysis, magnetic materials, and sensors. The optical properties of Cr2NiO4 thin films are of particular importance as they dictate their performance in optoelectronic devices. This technical guide provides a comprehensive overview of the current understanding of the optical characteristics of Cr2NiO4 thin films, including their synthesis, experimental characterization, and key optical parameters. While experimental data for certain properties of Cr2NiO4 in thin film form are limited, this guide consolidates available information from studies on nanocrystalline Cr2NiO4 and related chromium and nickel-based oxides to provide a valuable resource for researchers in the field.

Data Presentation

The quantitative optical properties of Cr2NiO4 and its constituent oxides are summarized in the tables below. It is important to note that specific data for the refractive index and extinction coefficient of Cr2NiO4 thin films are not readily available in the current literature. The data presented for NiCr2O4 is derived from studies on nanocrystalline powders, which can provide a reasonable approximation for the bulk material properties.

Table 1: Experimentally Determined Optical Band Gap of NiCr2O4 Nanocrystals



Material	Synthesis Method	Band Gap (eV)	Reference
NiCr2O4	Citrate Method	1.8	[1][2]
NiCr2O4	Modified Sol-Gel	1.7	[3]

Table 2: Optical Properties of Related Binary Oxide Thin Films

Material	Property	Value	Wavelength (nm)	Deposition Method	Reference
Cr2O3	Refractive Index (n)	~2.5	550	Sputtering	
Extinction Coefficient (k)	~0.01	550	Sputtering		
Optical Band Gap (eV)	3.4	-	Spray Pyrolysis	[4]	
NiO	Refractive Index (n)	~2.2	550	Sputtering	[5]
Extinction Coefficient (k)	< 0.01	550	Sputtering	[5]	
Optical Band Gap (eV)	3.43 - 3.28	-	Sputtering (Cr-doped)		-

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Cr2NiO4 thin films are crucial for reproducible research. The following sections outline common methodologies.

Synthesis of Cr2NiO4 Thin Films

Several thin film deposition techniques can be employed for the synthesis of complex oxides like Cr2NiO4. The choice of method significantly influences the film's crystallinity, morphology, and, consequently, its optical properties.



1. Sol-Gel Method with Spin Coating:

The sol-gel technique is a versatile and cost-effective method for preparing oxide thin films.

Precursor Sol Preparation:

- Dissolve stoichiometric amounts of nickel nitrate hexahydrate (Ni(NO3)2·6H2O) and chromium nitrate nonahydrate (Cr(NO3)3·9H2O) in a solvent such as 2-methoxyethanol.
- Add a chelating agent like acetylacetone to stabilize the precursor solution and prevent premature hydrolysis.
- Stir the solution at room temperature for several hours to ensure homogeneity. The final concentration of the metal ions is typically in the range of 0.1-0.5 M.

• Spin Coating:

- Clean the desired substrate (e.g., quartz, silicon, or FTO-coated glass) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water.
- Dry the substrate with a stream of nitrogen gas.
- Dispense the precursor sol onto the substrate and spin at a speed of 2000-4000 rpm for 30-60 seconds.

Annealing:

- Dry the coated film on a hot plate at a low temperature (e.g., 100-150 °C) to evaporate the solvent.
- Perform a final annealing step in a furnace at a higher temperature (e.g., 500-800 °C) in air for 1-2 hours to induce crystallization of the Cr2NiO4 spinel phase.

2. Sputtering:

Sputtering is a physical vapor deposition (PVD) technique that allows for good control over film thickness and uniformity.



- Target Preparation: A stoichiometric Cr2NiO4 ceramic target is required. This can be prepared by solid-state reaction of NiO and Cr2O3 powders at high temperatures.
- Deposition Parameters:
 - Mount the substrate in a vacuum chamber.
 - Evacuate the chamber to a base pressure of < 10^-6 Torr.
 - Introduce an inert gas, typically Argon (Ar), into the chamber at a working pressure of 1-10 mTorr.
 - Apply a radio frequency (RF) or direct current (DC) power to the target to generate a plasma.
 - The Ar ions bombard the target, ejecting Cr, Ni, and O atoms/ions, which then deposit onto the substrate.
 - The substrate can be heated during deposition to promote crystalline growth.
- 3. Pulsed Laser Deposition (PLD):

PLD is another PVD technique known for producing high-quality complex oxide films.

- Target: A dense, stoichiometric Cr2NiO4 target is used.
- Deposition Process:
 - A high-power pulsed laser (e.g., KrF excimer laser, λ = 248 nm) is focused onto the rotating target in a vacuum chamber.
 - The laser ablation creates a plasma plume of the target material that expands towards the heated substrate.
 - The deposition is typically carried out in a controlled oxygen partial pressure to ensure proper stoichiometry of the oxide film.

Optical Characterization



1. UV-Vis-NIR Spectroscopy:

This technique is used to determine the transmittance and absorbance spectra of the thin films, from which the optical band gap can be calculated.

- Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer.
- Procedure:
 - Place a blank substrate (identical to the one used for deposition) in the reference beam path.
 - Place the Cr2NiO4 thin film sample in the sample beam path.
 - Record the transmittance and absorbance spectra over a desired wavelength range (e.g., 200-1100 nm).
- Data Analysis: The optical band gap (Eg) can be estimated using a Tauc plot, where (αhν)^n is plotted against photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The linear portion of the plot is extrapolated to the energy axis to determine Eg.

2. Spectroscopic Ellipsometry:

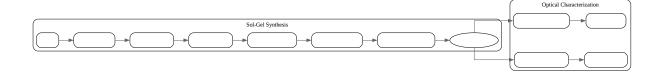
This is a highly sensitive, non-destructive technique for determining the refractive index (n) and extinction coefficient (k) of thin films as a function of wavelength.

- Instrumentation: A spectroscopic ellipsometer.
- Procedure:
 - A polarized light beam is reflected off the surface of the thin film at a known angle of incidence.
 - The change in polarization of the reflected light is measured by the detector.
 - Measurements are taken over a range of wavelengths.



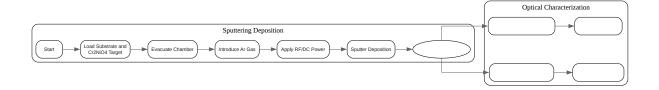
 Data Analysis: The experimental data (Ψ and Δ) are fitted to a model that describes the layered structure of the sample (substrate/film/ambient). The model includes the thickness and optical constants of each layer. By fitting the model to the data, the unknown parameters, such as the film's refractive index and extinction coefficient, can be determined.

Mandatory Visualizations Experimental Workflows



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Sol-Gel Synthesis and Characterization Workflow.



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Sputtering Deposition and Characterization Workflow.

Conclusion and Future Outlook

The optical properties of Cr2NiO4 thin films are a critical area of research for the development of novel optoelectronic devices. This guide has summarized the available data, primarily focusing on the band gap of nanocrystalline NiCr2O4, and provided detailed experimental protocols for thin film synthesis and characterization. The lack of comprehensive experimental data on the refractive index and extinction coefficient of Cr2NiO4 thin films highlights a significant gap in the current literature. Future research should focus on the systematic synthesis of high-quality Cr2NiO4 thin films using various deposition techniques and their thorough optical characterization using spectroscopic ellipsometry. Furthermore, theoretical calculations using first-principles methods would be invaluable in complementing experimental findings and providing a deeper understanding of the electronic band structure and optical properties of this promising material. Such combined experimental and theoretical efforts will undoubtedly accelerate the integration of Cr2NiO4 thin films into advanced technological applications.

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